N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
Brand Name: Vulcanchem
CAS No.: 1216881-38-7
VCID: VC6338797
InChI: InChI=1S/C22H23ClN4O2S.ClH/c1-4-26(5-2)12-13-27(21(28)16-8-6-15(14-24)7-9-16)22-25-19-18(29-3)11-10-17(23)20(19)30-22;/h6-11H,4-5,12-13H2,1-3H3;1H
SMILES: CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl
Molecular Formula: C22H24Cl2N4O2S
Molecular Weight: 479.42

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE

CAS No.: 1216881-38-7

VCID: VC6338797

Molecular Formula: C22H24Cl2N4O2S

Molecular Weight: 479.42

* For research use only. Not for human or veterinary use.

N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE - 1216881-38-7

Description

Synthesis Pathway

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride involves multistep organic reactions:

  • Formation of the Benzothiazole Core:

    • The benzothiazole ring is synthesized through cyclization reactions involving 2-amino thiophenol derivatives and appropriate aldehydes or acids.

  • Functionalization:

    • Substitution reactions introduce the chlorine atom at position 7 and the methoxy group at position 4.

  • Amide Coupling:

    • The benzamide moiety is formed by coupling the benzothiazole derivative with a cyano-substituted aromatic acid or acid chloride.

  • Introduction of the Diethylaminoethyl Group:

    • Alkylation reactions attach the diethylaminoethyl side chain to the amide nitrogen.

  • Salt Formation:

    • The final hydrochloride salt is prepared by treating the compound with hydrochloric acid.

Table 1: Comparison of Benzothiazole Derivatives' Activities

PropertyN-(7-chloro...) HydrochlorideRelated Derivatives (e.g., sulfonamides)
Antibacterial ActivityLikely highHigh
Anticancer PotentialUnder investigationPromising
Solubility (aqueous)Enhanced (as HCl salt)Moderate
Molecular Weight~452 g/mol~300–500 g/mol

Table 2: Hypothetical IC50 Values for Biological Targets

Target Organism/Cell LineIC50 (µM)
E. coli~5
S. aureus~8
MCF7 Cancer Cells~10

Potential Applications

Medicinal Chemistry:
The compound's structural features suggest potential applications in:

  • Developing antibiotics targeting resistant bacterial strains.

  • Designing anticancer therapies based on benzothiazole frameworks.

Pharmacokinetics and Drug Design:
The presence of hydrophilic (hydrochloride salt) and lipophilic (benzothiazole core) components may enhance bioavailability and target specificity.

Future Directions

Further research should focus on:

  • Detailed pharmacological evaluations, including toxicity studies.

  • Optimizing synthetic routes for higher yields and purity.

  • Exploring molecular docking to predict interactions with biological targets.

This article highlights the scientific importance of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide hydrochloride as a promising candidate in drug discovery efforts targeting infectious diseases and cancer.

CAS No. 1216881-38-7
Product Name N-(7-CHLORO-4-METHOXY-1,3-BENZOTHIAZOL-2-YL)-4-CYANO-N-[2-(DIETHYLAMINO)ETHYL]BENZAMIDE HYDROCHLORIDE
Molecular Formula C22H24Cl2N4O2S
Molecular Weight 479.42
IUPAC Name N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-cyano-N-[2-(diethylamino)ethyl]benzamide;hydrochloride
Standard InChI InChI=1S/C22H23ClN4O2S.ClH/c1-4-26(5-2)12-13-27(21(28)16-8-6-15(14-24)7-9-16)22-25-19-18(29-3)11-10-17(23)20(19)30-22;/h6-11H,4-5,12-13H2,1-3H3;1H
Standard InChIKey VHGJDHQEBYBJGV-UHFFFAOYSA-N
SMILES CCN(CC)CCN(C1=NC2=C(C=CC(=C2S1)Cl)OC)C(=O)C3=CC=C(C=C3)C#N.Cl
Solubility not available
PubChem Compound 18580661
Last Modified Aug 18 2023

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